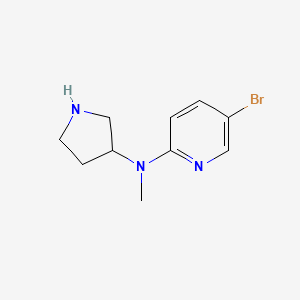
1,1-Dimethyl-2,4-pentadiynylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-2,4-pentadiynylamine is an organic compound characterized by its unique structure, featuring a pentadiyne backbone with an amine group and two methyl groups attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-2,4-pentadiynylamine can be synthesized through several methods. One common approach involves the alkylation of propargylamine with acetylene derivatives under basic conditions. The reaction typically requires a strong base such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of the acetylene derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 1,1-Dimethyl-2,4-pentadiynylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where halogenated compounds or other electrophiles replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizers.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amines.
科学研究应用
1,1-Dimethyl-2,4-pentadiynylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a precursor for drug development is ongoing, with studies focusing on its ability to form bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用机制
The mechanism by which 1,1-Dimethyl-2,4-pentadiynylamine exerts its effects depends on the specific reaction or application. In organic synthesis, the compound acts as a nucleophile or electrophile, participating in various chemical transformations. Its molecular targets and pathways are determined by the nature of the reactions it undergoes, such as forming bonds with other molecules or undergoing redox processes.
相似化合物的比较
1,1-Dimethyl-2,4-pentadiynylamine can be compared with other similar compounds, such as:
Propargylamine: Lacks the additional methyl groups, making it less sterically hindered and more reactive in certain reactions.
2,4-Hexadiynylamine: Similar backbone but with different substituents, leading to variations in reactivity and applications.
1,1-Dimethyl-2,4-hexadiynylamine: An extended version with additional carbon atoms, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in various fields.
属性
分子式 |
C7H9N |
|---|---|
分子量 |
107.15 g/mol |
IUPAC 名称 |
2-methylhexa-3,5-diyn-2-amine |
InChI |
InChI=1S/C7H9N/c1-4-5-6-7(2,3)8/h1H,8H2,2-3H3 |
InChI 键 |
BCXIKZGRPNXNIB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC#C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)
![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)











